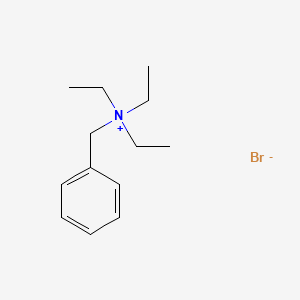

Benzyltriethylammonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl(triethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVQXZFZHACQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966295 | |

| Record name | N-Benzyl-N,N-diethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzyltriethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20310 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5197-95-5 | |

| Record name | Benzyltriethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N,N-diethylethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyltriethylammonium Bromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriethylammonium bromide (BTEAB) is a quaternary ammonium (B1175870) salt predominantly utilized as a phase-transfer catalyst (PTC) in a multitude of organic syntheses. Its amphiphilic nature enables the transport of reactants across the interface of immiscible solvent systems, thereby accelerating reaction rates and enhancing product yields. While its primary role lies in catalysis, BTEAB, as a member of the quaternary ammonium compound family, also exhibits inherent antimicrobial properties through the disruption of microbial cell membranes. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by experimental data and detailed protocols to facilitate its application in research and development.

Primary Mechanism of Action: Phase-Transfer Catalysis

The principal and most extensively documented mechanism of action for this compound is its function as a phase-transfer catalyst.[1][2] This catalytic activity is crucial in heterogeneous reaction systems where reactants are segregated in two immiscible phases, typically an aqueous and an organic phase.[3]

The BTEAB cation, featuring a lipophilic benzyl (B1604629) group and ethyl groups, along with a hydrophilic quaternary ammonium center, can effectively shuttle anionic species from the aqueous phase into the organic phase.[4][5] This transfer overcomes the insolubility of the anionic reactant in the organic medium, allowing it to react with the organic-soluble substrate.

The catalytic cycle can be summarized in the following steps:

-

Anion Exchange: At the aqueous-organic interface, the Benzyltriethylammonium cation ([BTEA]⁺) exchanges its bromide anion (Br⁻) for the reactant anion (Y⁻) from the aqueous phase, forming an ion pair, [BTEA]⁺Y⁻.

-

Phase Transfer: The newly formed lipophilic ion pair, [BTEA]⁺Y⁻, possesses sufficient organic character to migrate from the interface into the bulk of the organic phase.

-

Reaction in Organic Phase: Within the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not heavily solvated by water molecules. It readily reacts with the organic substrate (RX) to yield the desired product (RY).

-

Catalyst Regeneration: Following the reaction, the Benzyltriethylammonium cation, now paired with the leaving group anion (X⁻), migrates back to the interface to initiate another catalytic cycle.

This continuous process facilitates the reaction between otherwise immiscible reactants, leading to faster reaction times, milder reaction conditions, and often improved yields and selectivity compared to uncatalyzed heterogeneous reactions.[6][7]

Quantitative Data: Comparative Performance in Catalysis

While specific kinetic data for this compound is not extensively tabulated in publicly available literature, comparative studies of its close analog, Benzyltriethylammonium chloride (BTEAC), provide valuable insights into its catalytic efficiency. The following table summarizes the performance of BTEAC in comparison to other phase-transfer catalysts in the one-pot synthesis of 1,4-dihydropyridines.

| Catalyst | Substrate | Reaction Time (hours) | Yield (%) |

| Benzyltriethylammonium chloride (BTEAC) | Benzaldehyde | 5 | 92 |

| Tetrabutylammonium bromide (TBAB) | Benzaldehyde | 5 | 94 |

| Cetyltrimethylammonium bromide (CTAB) | Benzaldehyde | 5 | 85 |

Table 1: Comparative catalytic activity in the synthesis of 1,4-dihydropyridines. Data adapted from a study by Kumar et al. (2013).[8]

Experimental Protocol: O-Alkylation of Phenol (B47542)

The following is a representative experimental protocol for the O-alkylation of phenol with benzyl chloride, a classic Williamson ether synthesis, adapted for the use of this compound as a phase-transfer catalyst.

Materials:

-

Phenol

-

Benzyl chloride

-

This compound (BTEAB)

-

Sodium hydroxide (B78521) (NaOH)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of toluene.

-

Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water.

-

Catalyst Addition: To the solution of phenol in toluene, add 1.36 g (0.005 mol) of this compound.

-

Reaction Initiation: With vigorous stirring, add the aqueous sodium hydroxide solution to the organic phase. Heat the mixture to 60°C.

-

Substrate Addition: Slowly add 12.6 g (0.1 mol) of benzyl chloride to the reaction mixture over a period of 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 60°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer twice with 50 mL of deionized water and once with 50 mL of brine.

-

Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, benzyl phenyl ether.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Secondary Mechanism of Action: Antimicrobial Activity

As a quaternary ammonium compound (QAC), this compound exhibits broad-spectrum antimicrobial activity.[2][8] This is a characteristic feature of this class of molecules and constitutes a secondary mechanism of action.

The antimicrobial mechanism of QACs is primarily attributed to the disruption of the microbial cell membrane.[6][9] The positively charged quaternary ammonium headgroup of BTEAB interacts with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids (B1166683) and teichoic acids.[10]

The proposed sequence of events is as follows:

-

Adsorption and Binding: The cationic BTEAB molecules are electrostatically attracted to the negatively charged microbial cell surface.

-

Intercalation and Disruption: The lipophilic benzyl and ethyl groups penetrate the hydrophobic core of the cell membrane, leading to a loss of membrane integrity and fluidity.[1][11]

-

Leakage of Cellular Contents: The disruption of the membrane results in the leakage of essential intracellular components, such as ions (e.g., K⁺), metabolites, and nucleic acids.[6]

-

Enzyme Inhibition and Protein Denaturation: BTEAB can also interfere with membrane-bound enzymes and other proteins, leading to the inhibition of vital cellular processes.

-

Cell Lysis: Ultimately, the extensive damage to the cell membrane leads to cell lysis and death.[4]

Potential Biological Activity: Protein Kinase C Inhibition (Unconfirmed)

An isolated report has suggested that this compound may act as a selective inhibitor of Protein Kinase C (PKC). However, extensive research and specific quantitative data, such as IC50 values, to substantiate this claim are not available in the public domain. Therefore, this potential mechanism of action remains unconfirmed and should be approached with caution pending further investigation.

Visualizations

Diagrams of Mechanisms and Workflows

Caption: Mechanism of Phase-Transfer Catalysis by BTEAB.

Caption: Experimental Workflow for O-Alkylation of Phenol.

Caption: Antimicrobial Mechanism of Action of BTEAB.

Conclusion

This compound primarily functions as a highly effective phase-transfer catalyst, facilitating a wide range of organic reactions by transporting anions across immiscible phase boundaries. This mechanism is well-understood and forms the basis of its extensive use in synthetic chemistry. Additionally, its nature as a quaternary ammonium compound imparts a secondary antimicrobial mechanism through the disruption of cell membranes. While other biological activities have been anecdotally reported, they lack substantial scientific validation and should be considered speculative. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize and understand the multifaceted actions of this compound.

References

- 1. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phasetransfer.com [phasetransfer.com]

- 4. academic.oup.com [academic.oup.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyltriethylammonium Bromide: A Comprehensive Technical Guide to its Role as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of benzyltriethylammonium bromide (BTEAB) as a highly effective phase transfer catalyst (PTC) in a multitude of organic syntheses. BTEAB, a quaternary ammonium (B1175870) salt, plays a pivotal role in facilitating reactions between reactants located in immiscible phases, thereby enhancing reaction rates, improving yields, and enabling milder reaction conditions. This document elucidates the fundamental principles of phase transfer catalysis, the specific mechanism of action of BTEAB, and its diverse applications in key organic transformations relevant to pharmaceutical and chemical industries. Detailed experimental protocols, quantitative data from cited literature, and illustrative diagrams of reaction pathways and workflows are presented to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction to Phase Transfer Catalysis and this compound

Phase transfer catalysis (PTC) is a powerful synthetic methodology that circumvents the challenge of mutual insolubility of reactants by employing a catalyst to transport a reactive species from one phase to another, where the reaction can then proceed.[1] This technique is particularly valuable in reactions involving an inorganic nucleophile, often soluble in an aqueous phase, and an organic substrate, soluble in a non-polar organic solvent. The phase transfer catalyst, possessing both hydrophilic and lipophilic characteristics, acts as a shuttle for the reactive anion.[1]

This compound (BTEAB), also known as triethylbenzylammonium bromide, is a quaternary ammonium salt with the chemical formula C₁₃H₂₂BrN.[2] Its structure, featuring a positively charged nitrogen atom bonded to three ethyl groups and a benzyl (B1604629) group, imparts the amphiphilic nature essential for its function as a phase transfer catalyst. The quaternary ammonium cation is sufficiently lipophilic to be soluble in the organic phase, while its positive charge allows it to pair with an anion from the aqueous phase.[3] BTEAB is a white to off-white crystalline solid, soluble in water and polar organic solvents.[2]

Mechanism of Action

The catalytic cycle of this compound in a typical liquid-liquid phase transfer catalyzed reaction, such as a nucleophilic substitution, can be described by the following key steps:

-

Anion Exchange: In the aqueous phase, the benzyltriethylammonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the reactive anion (Y⁻) from the inorganic reagent (e.g., NaOH, KCN). This forms a new ion pair, [Q⁺Y⁻].

-

Phase Transfer: The newly formed ion pair, [Q⁺Y⁻], being lipophilic due to the organic groups on the quaternary ammonium cation, migrates across the phase boundary from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not heavily solvated. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

-

Catalyst Regeneration: The benzyltriethylammonium cation now pairs with the newly formed anion (X⁻) to form [Q⁺X⁻]. This ion pair, due to its solubility characteristics, returns to the aqueous phase, where the cation is free to exchange its anion again and restart the catalytic cycle.

This continuous process allows for the transport of a stoichiometric amount of the nucleophile into the organic phase using only a catalytic amount of BTEAB.

References

Benzyltriethylammonium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of Benzyltriethylammonium bromide (BTEAB). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, this guide includes mandatory visualizations of key processes to facilitate a deeper understanding of the compound's utility in research and development.

Core Properties of this compound

This compound, a quaternary ammonium (B1175870) salt, is a versatile compound widely utilized in organic synthesis. Its efficacy as a phase transfer catalyst makes it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.[1]

Physical and Chemical Properties

BTEAB is typically a white to off-white crystalline powder.[1] It is known to be hygroscopic and should be stored in a cool, dry place with the container tightly closed.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₂BrN | [2] |

| Molecular Weight | 272.22 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 193-195 °C (decomposes) | [4] |

| Solubility | Soluble in water | |

| CAS Number | 5197-95-5 | [3] |

| EINECS Number | 225-986-1 | [2] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.6 | s | 2H | Benzylic protons (-CH₂-) |

| ~3.3 | q | 6H | Methylene protons of ethyl groups (-CH₂-CH₃) |

| ~1.3 | t | 9H | Methyl protons of ethyl groups (-CH₂-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~134 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~66 | Benzylic C (-CH₂) |

| ~53 | Methylene C of ethyl groups (-CH₂) |

| ~8 | Methyl C of ethyl groups (-CH₃) |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Peak Position (cm⁻¹) | Bond Vibration |

| ~3030 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1480 | C=C stretch (aromatic) |

| ~1450 | CH₂ bend |

| ~1390 | CH₃ bend |

| ~700-750 | C-H out-of-plane bend (aromatic) |

Synthesis of this compound

The most common method for the synthesis of this compound is the quaternization of triethylamine (B128534) with benzyl (B1604629) bromide.[3][4]

Experimental Protocol

Materials:

-

Benzyl bromide

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl chloride, triethylamine, and acetone.[5]

-

Heat the mixture to reflux at approximately 63-64°C for 8 hours.[5]

-

After the reaction is complete, slowly cool the mixture to 15°C.[5]

-

The product will precipitate out of the solution. Collect the solid by filtration.[5]

-

Wash the filter cake with cold acetone to remove any unreacted starting materials and impurities.[5]

-

Dry the resulting white to off-white solid to obtain this compound.[5]

Applications in Research and Development

The primary application of this compound is as a phase transfer catalyst.[1][4]

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). BTEAB, as a quaternary ammonium salt, can transport a reactant from the aqueous phase into the organic phase where the reaction occurs.

The general mechanism for phase transfer catalysis involving BTEAB is as follows:

-

The BTEAB cation (Q⁺) pairs with an anion (Y⁻) from the aqueous phase to form an ion pair (Q⁺Y⁻).

-

This ion pair, being soluble in the organic phase, migrates across the phase boundary.

-

In the organic phase, the anion (Y⁻) is now available to react with the organic substrate (RX) to form the product (RY) and a new anion (X⁻).

-

The BTEAB cation then pairs with the newly formed anion (X⁻) and migrates back to the aqueous phase to repeat the cycle.

Safety and Handling

This compound is an irritant. It is important to handle it with appropriate personal protective equipment.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.

References

Introduction to quaternary ammonium salt catalysis.

An In-Depth Technical Guide to Quaternary Ammonium (B1175870) Salt Catalysis for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the core principles, mechanisms, and applications of quaternary ammonium salt catalysis, with a particular focus on its relevance to pharmaceutical research and development. Quaternary ammonium salts are a class of organic compounds with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X⁻ is an anion.[1] Their utility as catalysts, particularly in phase-transfer catalysis (PTC), has made them indispensable tools in organic synthesis.[2][3]

Core Principles and Mechanisms

Quaternary ammonium salts primarily function as phase-transfer catalysts.[4] PTC is a powerful technique that facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.[3] The catalyst transports a reactant from one phase to another, enabling the reaction to proceed at a much faster rate than it would otherwise.[3]

The fundamental principle of phase-transfer catalysis involves the quaternary ammonium cation (Q⁺) forming an ion pair with a reactant anion (Y⁻) from the aqueous phase. This ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted into the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, as it is no longer strongly solvated by water. This activated anion then reacts with the organic substrate (RX) to form the desired product (RY). The catalyst cation then transports the leaving group anion (X⁻) back to the aqueous phase, completing the catalytic cycle.

There are two primary mechanisms in liquid-liquid phase-transfer catalysis:

-

The Starks' Extraction Mechanism: In this mechanism, the quaternary ammonium salt partitions between the aqueous and organic phases. It picks up the reactant anion in the aqueous phase, transports it to the organic phase for the reaction to occur, and then returns the leaving group anion to the aqueous phase.

-

The Interfacial Mechanism: In cases where the quaternary ammonium salt is highly lipophilic and resides predominantly at the interface of the two phases, the reaction occurs at or near this interface. The catalyst facilitates the transfer of the reactant anion across the interface to react with the organic substrate.

Asymmetric Phase-Transfer Catalysis

A significant advancement in this field is asymmetric phase-transfer catalysis, which utilizes chiral, non-racemic quaternary ammonium salts to induce enantioselectivity in a variety of chemical transformations.[5] These catalysts, often derived from naturally occurring alkaloids like those from the Cinchona tree, create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other.[5][6] This has profound implications in drug development, where the stereochemistry of a molecule is often critical to its biological activity and safety. A key application is the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acid derivatives with high enantiomeric excess.[5][7]

Data Presentation: Performance of Quaternary Ammonium Salt Catalysts

The choice of the quaternary ammonium salt catalyst significantly impacts the reaction outcome. Factors such as the nature of the alkyl or aryl groups on the nitrogen atom, the counter-anion, and the reaction conditions all play a crucial role. The following tables summarize the performance of various quaternary ammonium salts in key organic reactions.

Table 1: Williamson Ether Synthesis

| Catalyst | Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Tetrabutylammonium (B224687) bromide (TBAB) | 4-Ethylphenol | Methyl iodide | Dichloromethane (B109758)/Water | Reflux | 1 | High |

| Tetrabutylammonium iodide (TBAI) | Phenol | Benzyl (B1604629) bromide | Dichloromethane/Water | 25 | 2 | 95 |

| Benzyltriethylammonium chloride (BTEAC) | 2-Naphthol | Ethyl iodide | Dichloromethane/Water | 25 | 3 | 92 |

| Aliquat 336 | 1-Octanol | Benzyl chloride | Toluene (B28343)/Water | 90 | 5 | 88 |

Table 2: Nucleophilic Substitution Reactions

| Catalyst | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Tetrabutylammonium bromide (TBAB) | 1-Bromooctane | NaN₃ | Toluene/Water | 100 | 2 | 98 |

| Tetrahexylammonium bromide (THAB) | Benzyl chloride | KCN | Dichloromethane/Water | 25 | 1.5 | 99 |

| Aliquat 336 | 1-Chlorobutane | KI | No solvent | 120 | 4 | 90 |

| Cetyltrimethylammonium bromide (CTAB) | 1-Bromobutane | NaSCN | Chlorobenzene/Water | 80 | 6 | 93 |

Table 3: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

| Chiral Catalyst | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | 50% aq. KOH | Toluene | 0 | 6 | 95 | 94 |

| (S)-N,N-Dimethyl-N-(1-(naphthalen-1-yl)ethyl)benzenaminium bromide | Ethyl iodide | CsOH·H₂O | Toluene | -20 | 24 | 85 | 92 |

| (R,R)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)-N,N'-dimethyl-1,2-diphenylethan-1,2-diaminium dibromide | Propyl bromide | K₂CO₃ | Dichloromethane | 25 | 12 | 91 | 96 |

| Maruoka Catalyst® (S-isomer) | Benzyl bromide | 50% aq. KOH | Toluene | 0 | 4 | 98 | >99 |

Experimental Protocols

Detailed methodologies for key experiments utilizing quaternary ammonium salt catalysis are provided below.

Protocol 1: Williamson Ether Synthesis using Tetrabutylammonium Bromide

Objective: To synthesize 4-ethoxyanisole from 4-methoxyphenol (B1676288) and ethyl iodide.

Materials:

-

4-Methoxyphenol

-

Ethyl iodide

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.24 g, 10 mmol) and tetrabutylammonium bromide (0.322 g, 1 mmol) in dichloromethane (20 mL).

-

Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL) to the flask.

-

Stir the biphasic mixture vigorously and add ethyl iodide (1.72 g, 11 mmol) dropwise.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure 4-ethoxyanisole.

Protocol 2: Oxidation of Benzyl Alcohol using Aliquat 336

Objective: To oxidize benzyl alcohol to benzaldehyde (B42025) using potassium permanganate (B83412) as the oxidizing agent.

Materials:

-

Benzyl alcohol

-

Aliquat 336 (tricaprylylmethylammonium chloride)

-

Potassium permanganate (KMnO₄)

-

Toluene

-

Water

-

Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve benzyl alcohol (1.08 g, 10 mmol) and Aliquat 336 (0.404 g, 1 mmol) in toluene (50 mL).

-

In a separate beaker, prepare a solution of potassium permanganate (1.90 g, 12 mmol) in water (50 mL).

-

Add the potassium permanganate solution to the dropping funnel and add it dropwise to the vigorously stirred organic solution over a period of 30 minutes, maintaining the reaction temperature below 30 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) and then with water (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzaldehyde.

Protocol 3: Reduction of Acetophenone (B1666503) using Sodium Borohydride (B1222165) and a Quaternary Ammonium Salt

Objective: To reduce acetophenone to 1-phenylethanol.

Materials:

-

Acetophenone

-

Sodium borohydride (NaBH₄)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and tetrabutylammonium bromide (0.322 g, 1 mmol) in dichloromethane (20 mL).

-

In a separate beaker, dissolve sodium borohydride (0.19 g, 5 mmol) in water (10 mL).

-

Cool the dichloromethane solution in an ice bath and add the aqueous sodium borohydride solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow dropwise addition of 1 M HCl until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and then with water (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 1-phenylethanol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of phase-transfer catalysis.

Caption: Catalytic cycle for asymmetric alkylation.

Caption: Workflow for catalyst screening.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. webassign.net [webassign.net]

- 5. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to Benzyltriethylammonium Bromide and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Benzyltriethylammonium bromide, a versatile quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst in organic synthesis. This document explores its various synonyms encountered in scientific literature, details its applications with specific experimental protocols, presents quantitative data in structured tables, and visualizes key processes using logical diagrams.

Nomenclature and Synonyms

In scientific literature, this compound is known by several names, which are often used interchangeably. A clear understanding of these synonyms is crucial for exhaustive literature searches and accurate identification of the compound.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| Common Name | This compound | General Chemical Literature |

| IUPAC Name | benzyl(triethyl)azanium;bromide | IUPAC Nomenclature |

| Abbreviation | BTEAB | Common Laboratory Usage |

| TEBA | Common Laboratory Usage | |

| Alternative Name | Triethylbenzylammonium bromide | Scientific Publications |

| N-benzyl-N,N-diethylethanaminium bromide | Chemical Databases | |

| Benzenemethanaminium, N,N,N-triethyl-, bromide | Chemical Abstracts Service | |

| CAS Number | 5197-95-5 | Chemical Abstracts Service |

| EC Number | 225-986-1 | European Chemicals Agency |

| PubChem CID | 165294 | National Center for Biotechnology Information |

| Molecular Formula | C₁₃H₂₂BrN | Chemical Formula |

Core Application: Phase Transfer Catalysis

This compound's primary utility lies in its function as a phase transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are present in immiscible phases (typically aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another, thereby enabling or accelerating the reaction.[1][2] BTEAB, with its quaternary ammonium structure, possesses both hydrophilic (the charged nitrogen head) and lipophilic (the benzyl (B1604629) and ethyl groups) properties, allowing it to shuttle anionic species from the aqueous phase into the organic phase where the reaction with an organic substrate can occur.[1][2]

This catalytic action is pivotal in a variety of organic transformations, including nucleophilic substitutions, alkylations, and condensation reactions.[1][2] The use of BTEAB often leads to milder reaction conditions, increased yields, and greater selectivity compared to traditional methods.[1][2]

Mechanism of Phase Transfer Catalysis

The catalytic cycle of this compound in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) can be visualized as a series of equilibria. The quaternary ammonium cation (Q⁺) forms an ion pair with the nucleophile anion (Nu⁻) in the aqueous phase. This ion pair is sufficiently lipophilic to diffuse across the phase boundary into the organic phase. Here, the nucleophile is in a less solvated and therefore more reactive state, allowing it to react with the organic substrate (R-X). The resulting product (R-Nu) remains in the organic phase, and the catalyst cation pairs with the leaving group anion (X⁻) to form Q⁺X⁻, which then returns to the aqueous phase to restart the cycle.

Key Experiments and Protocols

This section details experimental protocols for several key organic transformations where this compound is employed as a phase transfer catalyst.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[3][4] Phase transfer catalysis with BTEAB significantly enhances the efficiency of this reaction, particularly when dealing with phenoxides.

Experimental Protocol: Synthesis of 2-Butoxynaphthalene [3]

-

Preparation of the Nucleophile: In a 5 mL conical reaction vial equipped with a spin vane, combine 150 mg of 2-naphthol (B1666908) and 2.5 mL of ethanol.

-

Add 87 mg of crushed solid sodium hydroxide (B78521) to the stirring solution.

-

Equip the vial with an air condenser and heat the mixture to reflux for 10 minutes to form the sodium 2-naphthoxide.

-

Addition of Catalyst and Electrophile: After cooling the solution to at least 60 °C, add a catalytic amount of this compound (e.g., 5 mol%).

-

Add 0.15 mL of 1-bromobutane (B133212) via syringe.

-

Reaction: Reheat the reaction mixture to reflux and maintain for 50 minutes.

-

Work-up and Isolation: Cool the reaction vial and transfer the contents to a small Erlenmeyer flask containing 3-4 chunks of ice and approximately 1 mL of ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Hirsch funnel, washing with ice-cold water.

-

Dry the product by drawing air through the funnel for 5-10 minutes.

Table 2: Representative Yields for Williamson Ether Synthesis using Phase Transfer Catalysis *

| Catalyst | Catalyst Concentration (mol%) | Product Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) | 1 | 85 | [5] |

| This compound (BTEAB) | 1 | 90 (estimated) | [6] |

| Tetrabutylphosphonium bromide (TBPB) | 1 | 92 | [7] |

| 18-Crown-6 | 1 | 90 | [7] |

Note: This table provides a comparative view of different phase transfer catalysts in a similar Williamson ether synthesis reaction. The yield for BTEAB is an estimation based on its known efficacy compared to other catalysts in similar reactions.

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other biologically active compounds.[8] Their synthesis is often achieved through a Claisen-Schmidt condensation, which can be efficiently catalyzed by BTEAB under phase transfer conditions.

Experimental Protocol: Synthesis of a Chalcone Derivative [8]

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, prepare a biphasic system consisting of a solution of 4-acetylbiphenyl (B160227) (0.043 mole) in a suitable organic solvent (e.g., dichloromethane) and an aqueous solution of sodium hydroxide (2.2 g in 20 mL of water).

-

Addition of Catalyst: Add a catalytic amount of this compound (e.g., 2-5 mol%) to the stirring mixture.

-

Addition of Aldehyde: Add the substituted benzaldehyde (B42025) (0.043 mole) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the change in color of the reaction mixture.

-

Work-up and Isolation: Once the reaction is complete, separate the organic layer.

-

Wash the organic layer three times with 10 mL of water to remove the base and the catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude chalcone.

-

The product can be further purified by recrystallization or column chromatography.

Table 3: Yields of Chalcone Synthesis via Different Methods *

| Method | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Reflux | KOH | Ethanol | 4 | 9.2 | [9] |

| Grinding | KOH | None | 0.5 | 32.6 | [9] |

| Phase Transfer Catalysis | BTEAB | Dichloromethane/Water | 2 | >90 (typical) | [8] |

Note: This table highlights the significant improvement in yield and reaction conditions when using phase transfer catalysis compared to traditional methods.

Logical Relationships in Organic Synthesis

The application of this compound as a phase transfer catalyst can be integrated into multi-step synthetic pathways. The following diagram illustrates a logical workflow for a two-step synthesis involving a Williamson ether synthesis followed by a subsequent transformation of the ether product.

Conclusion

This compound and its synonyms are indispensable tools in the arsenal (B13267) of the modern organic chemist. Its efficacy as a phase transfer catalyst enables a wide range of synthetic transformations to be carried out under milder conditions with improved yields and selectivity. A thorough understanding of its various names and applications, as detailed in this guide, is essential for researchers and professionals in the fields of chemistry and drug development. The provided experimental protocols and logical workflows serve as a practical starting point for the implementation of this versatile catalyst in laboratory and industrial settings.

References

- 1. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. benchchem.com [benchchem.com]

Chemical structure and properties of Benzyltriethylammonium bromide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Benzyltriethylammonium bromide. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound, a quaternary ammonium (B1175870) salt, is characterized by a central nitrogen atom bonded to a benzyl (B1604629) group and three ethyl groups, with a bromide counterion. This amphiphilic structure, with a hydrophilic quaternary ammonium head and a lipophilic benzyl and ethyl tail, is key to its function as a phase-transfer catalyst.

The chemical structure of this compound is as follows:

[C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical reactions and formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂BrN | [1][2] |

| Molecular Weight | 272.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 188-195 °C (decomposes) | [2][3] |

| Solubility | Soluble in water and polar organic solvents like ethanol (B145695) and acetone. | [3] |

| Density | ~1.28 g/cm³ (estimate) | [3] |

| Refractive Index | ~1.526 (estimate) | |

| Hygroscopicity | Hygroscopic | [1][3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available and can be used for structural confirmation.[4] |

| ¹³C NMR | Spectral data is available for detailed structural analysis.[5][6] |

| Infrared (IR) | IR spectra are available, providing information on functional groups.[1] |

Applications in Research and Industry

This compound is a versatile compound with a range of applications, primarily stemming from its ability to act as a phase-transfer catalyst.

-

Phase-Transfer Catalysis: Its most significant application is in facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). This enhances reaction rates and yields in various organic syntheses, including alkylations, acylations, and Williamson ether synthesis.[2][7]

-

Antimicrobial Agent: As a quaternary ammonium salt, it exhibits antimicrobial properties by disrupting the cell membranes of microorganisms.

-

Biomedical Research: It has been investigated as a selective inhibitor of certain enzymes, such as protein kinase C (PKC), making it a tool for studying cellular signaling pathways.[3]

-

Drug Formulation: Its ability to enhance the solubility of hydrophobic compounds makes it a potential excipient in pharmaceutical formulations.[3]

Mechanism of Action: Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique in organic synthesis that overcomes the mutual insolubility of reactants. This compound, as a phase-transfer catalyst, facilitates the transport of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs.

The general mechanism involves the quaternary ammonium cation forming an ion pair with the reactant anion in the aqueous phase. The lipophilic nature of the cation allows this ion pair to be extracted into the organic phase. Here, the anion is more reactive as it is less solvated, leading to a faster reaction with the organic substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from benzyl bromide and triethylamine (B128534).

Materials:

-

Benzyl bromide

-

Triethylamine

-

Anhydrous diethyl ether

-

Ethanol (optional, as a solvent for triethylamine)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, depending on reaction conditions)

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide in a suitable solvent like anhydrous diethyl ether.

-

Add a stoichiometric excess of triethylamine to the solution. The triethylamine can be added neat or as a solution in ethanol.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic, and the product will precipitate out as a white solid.

-

Continue stirring for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol provides a general procedure for the Williamson ether synthesis of an alkyl aryl ether using this compound as a phase-transfer catalyst.

Materials:

-

A phenol (B47542) (e.g., 4-bromophenol)

-

An alkyl halide (e.g., 1-bromobutane)

-

This compound (catalytic amount)

-

Aqueous sodium hydroxide (B78521) (e.g., 50% w/v)

-

An organic solvent (e.g., toluene (B28343) or dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add the phenol, the organic solvent, and the aqueous sodium hydroxide solution.

-

Add a catalytic amount (e.g., 1-5 mol%) of this compound to the two-phase mixture.

-

Stir the mixture vigorously to ensure good mixing of the two phases.

-

Add the alkyl halide to the reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ether.

-

The crude product can be purified by column chromatography or distillation.

Biological Activity and Signaling Pathways

While primarily known as a synthetic catalyst, this compound has been noted for its biological activities. It has been reported to act as an inhibitor of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways, including cell growth, differentiation, and apoptosis.[3]

The diagram below illustrates a simplified PKC signaling pathway. Activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) leads to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG are required for the activation of conventional PKC isoforms. An inhibitor like this compound would interfere with the activity of PKC, thereby blocking downstream signaling events.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The key safety information is summarized below.

| Hazard | Precaution |

| Skin Irritant | Wear protective gloves and clothing. |

| Eye Irritant | Wear safety glasses or goggles. |

| Respiratory Irritant | Use in a well-ventilated area or with a fume hood. Avoid inhaling dust. |

| Hygroscopic | Store in a tightly sealed container in a dry place. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile quaternary ammonium salt with significant applications in organic synthesis as a phase-transfer catalyst. Its unique chemical structure enables it to facilitate reactions between immiscible reactants, leading to improved reaction rates and yields. Furthermore, its emerging biological activities, such as the inhibition of Protein Kinase C, open up new avenues for its use in biomedical research and drug development. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its effective and safe utilization in both research and industrial settings.

References

- 1. This compound | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 5197-95-5 [chemicalbook.com]

- 4. This compound(5197-95-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(5197-95-5) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

Benzyltriethylammonium Bromide: A Technical Guide to Its Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of Benzyltriethylammonium bromide (BTEAB), a quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst in organic synthesis and various applications within the pharmaceutical and chemical industries. This document summarizes its physical and chemical properties, explores its solubility characteristics, presents a detailed experimental protocol for solubility determination, and illustrates its primary mechanism of action.

Executive Summary

This compound is a hygroscopic, crystalline solid generally recognized as being soluble in water. This property is fundamental to its primary application as a phase transfer catalyst, where it facilitates reactions between reactants in immiscible aqueous and organic phases. While qualitative data from multiple sources confirm its solubility, there is a notable lack of specific quantitative solubility data in publicly available literature. One source suggests "limited solubility," which contrasts with the more common description of "soluble."[1][2][3][4][5][6] This guide provides a comprehensive overview of the available information and outlines a standardized methodology for quantitatively determining its aqueous solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₂₂BrN | [7] |

| Molecular Weight | 272.22 g/mol | [4][6] |

| CAS Number | 5197-95-5 | [7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 193-195 °C (decomposes) | [2][3] |

| Water Solubility | Soluble | [2][3][4][5][6] |

| Sensitivity | Hygroscopic | [2][6] |

Aqueous Solubility Profile

This compound is consistently described in technical literature as soluble in water.[2][3][4][5][6] This solubility is attributed to its ionic nature as a quaternary ammonium salt, which allows for favorable interactions with polar solvents like water. Its amphiphilic structure, possessing both a hydrophilic ionic head and lipophilic organic groups, is key to its function in phase transfer catalysis.[8]

Experimental Protocol for Aqueous Solubility Determination

The following is a detailed methodology for the determination of the aqueous solubility of this compound, adapted from the OECD Guideline 105 ("Water Solubility"), specifically the Flask Method.[9][10][11][12] This method is appropriate for substances like BTEAB, which are expected to have a solubility greater than 10⁻² g/L.

Principle

An excess amount of this compound is agitated in purified water at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.

Reagents and Materials

-

This compound (purity ≥ 99%)

-

Reagent-grade water (e.g., deionized or distilled)

-

Thermostatically controlled water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or charged aerosol detector) or a titration setup.

Procedure

-

Preliminary Test: To estimate the approximate solubility and time to equilibrium, add an excess of BTEAB to a flask containing water at the desired test temperature (e.g., 20 °C). Agitate the mixture and periodically measure the concentration of the dissolved substance until it remains constant.

-

Definitive Test:

-

Prepare at least three flasks, each containing a precisely known volume of water.

-

Add an excess amount of BTEAB to each flask (the amount determined from the preliminary test to be sufficient to achieve saturation).

-

Place the stoppered flasks in a thermostatic shaker bath set to the desired temperature (e.g., 20 ± 0.5 °C).

-

Agitate the flasks for a period determined to be sufficient to reach equilibrium (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibrium is reached, allow the flasks to stand in the thermostatic bath for at least 24 hours to allow the undissolved material to settle.

-

Carefully transfer an aliquot of the supernatant to a centrifuge tube.

-

Centrifuge the aliquot at a sufficient speed and duration to pellet any remaining suspended particles.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant of the centrifuged solution. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant.

-

Filter the sample through a syringe filter if necessary.

-

Determine the concentration of this compound in the sample using a validated analytical method, such as HPLC or a quantitative titration method for quaternary ammonium compounds.

-

-

Data Reporting:

-

Calculate the mean solubility from the measurements of the replicate flasks.

-

Report the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L) along with the test temperature and the analytical method used.

-

Application in Drug Development: Phase Transfer Catalysis

A primary role of this compound in research and drug development is as a phase transfer catalyst (PTC). It facilitates reactions between water-soluble nucleophiles and water-insoluble organic substrates by transporting the nucleophile from the aqueous phase into the organic phase.

The diagram below illustrates the general mechanism of phase transfer catalysis mediated by this compound (Q⁺X⁻).

Caption: Mechanism of this compound in Phase Transfer Catalysis.

This catalytic cycle allows for reactions to occur under milder conditions, often with higher yields and selectivity, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

References

- 1. CAS 5197-95-5: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS# 5197-95-5 [gmall.chemnet.com]

- 4. This compound | 5197-95-5 [chemicalbook.com]

- 5. This compound | CAS#:5197-95-5 | Chemsrc [chemsrc.com]

- 6. This compound | 5197-95-5 [amp.chemicalbook.com]

- 7. This compound | C13H22BrN | CID 165294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. oecd.org [oecd.org]

The Role of Cationic Phase Transfer Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cationic phase transfer catalysts (PTCs), detailing their mechanism of action, key applications in organic synthesis, and a comparative analysis of their performance. Experimental protocols for representative reactions are provided to facilitate practical implementation in a laboratory setting.

Core Principles of Cationic Phase Transfer Catalysis

Many chemical reactions, particularly in the pharmaceutical and fine chemical industries, involve reactants that are soluble in immiscible phases—typically an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate.[1] Under these heterogeneous conditions, the reaction is often impractically slow as the reactants are unable to interact. Cationic phase transfer catalysis addresses this challenge by facilitating the transport of a reactant, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed.[1][2]

The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, possesses both hydrophilic (the cationic head) and lipophilic (the alkyl or aryl side chains) properties. This amphipathic nature allows it to form an ion pair with the anionic reactant in the aqueous phase. The lipophilic character of the resulting ion pair enables its transport across the phase boundary into the organic phase.[2] Once in the organic phase, the "naked" anion is poorly solvated and thus highly reactive, leading to a significant acceleration of the reaction rate.[3] After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle.[3]

Comparative Performance of Cationic Phase Transfer Catalysts

The efficiency of a cationic phase transfer catalyst is influenced by several factors, including the structure of the cation, the nature of the counter-ion, and the reaction conditions. The lipophilicity of the cation is a critical parameter; a more lipophilic cation generally leads to better solubility of the ion pair in the organic phase and, consequently, a higher reaction rate.[2] However, excessive lipophilicity can sometimes hinder the catalyst's return to the aqueous phase, slowing down the overall catalytic cycle.

The following tables summarize the performance of various cationic phase transfer catalysts in key organic transformations.

Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether [4]

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |

| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |

Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [4]

| Catalyst | Reaction Time (h) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |

| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |

| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |

Table 3: Oxidation of Benzyl Alcohol to Benzaldehyde [4]

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 0.1 | 5 | 88 |

| Aliquat® 336 | 0.1 | 3 | 94 |

Table 4: Synthesis of Benzyl Cyanide from Benzyl Chloride

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | Toluene (B28343)/Water | 100 | 2 | 95 | [5] |

| Benzyltriethylammonium Chloride (BTEAC) | Benzene/Water | 80 | 3 | 92 | [1] |

| Aliquat® 336 | Isobutylbenzene/Water | 110 | 1.5 | >90 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing cationic phase transfer catalysts.

O-Alkylation: Williamson Ether Synthesis of 2-Butoxynaphthalene (B1668118)

This procedure details the synthesis of 2-butoxynaphthalene from 2-naphthol (B1666908) and 1-bromobutane (B133212).

Materials:

-

2-Naphthol (1.44 g, 10 mmol)

-

1-Bromobutane (1.64 g, 12 mmol)

-

Sodium hydroxide (B78521) (2.0 g, 50 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

-

Toluene (20 mL)

-

Water (20 mL)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol and TBAB in 20 mL of toluene.

-

Add the sodium hydroxide solution (2.0 g in 20 mL of water).

-

Heat the mixture to 80°C with vigorous stirring.

-

Slowly add 1-bromobutane to the reaction mixture over 15 minutes.

-

Continue stirring at 80°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it with 20 mL of water and then with 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) 9:1) to yield 2-butoxynaphthalene.

C-Alkylation of Benzyl Cyanide

This protocol describes the alkylation of benzyl cyanide with n-butyl bromide.

Materials:

-

Benzyl cyanide (1.17 g, 10 mmol)

-

n-Butyl bromide (1.64 g, 12 mmol)

-

50% Aqueous sodium hydroxide (10 mL)

-

Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

-

Toluene (20 mL)

Procedure:

-

Combine benzyl cyanide, n-butyl bromide, and TBAB in 20 mL of toluene in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

With vigorous stirring, add 10 mL of 50% aqueous sodium hydroxide.

-

Stir the biphasic mixture at room temperature for 4 hours. Monitor the reaction by TLC or GC.

-

Upon completion, dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.

-

Separate the organic layer and wash it with 20 mL of water and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 2-phenylhexanenitrile (B1605027) can be purified by vacuum distillation.

N-Alkylation of Indole (B1671886)

This procedure outlines the N-alkylation of indole with benzyl bromide.

Materials:

-

Indole (1.17 g, 10 mmol)

-

Benzyl bromide (2.05 g, 12 mmol)

-

Powdered potassium hydroxide (2.8 g, 50 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

-

Toluene (30 mL)

Procedure:

-

To a 100 mL round-bottom flask, add indole, powdered potassium hydroxide, and TBAB.

-

Add 30 mL of toluene and stir the suspension vigorously at room temperature.

-

Add benzyl bromide dropwise to the mixture.

-

Continue stirring at room temperature for 6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude 1-benzylindole can be purified by recrystallization from ethanol.

Dichlorocarbene Addition to Styrene (B11656)

This protocol describes the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene.

Materials:

-

Styrene (1.04 g, 10 mmol)

-

Chloroform (B151607) (15 mL)

-

50% Aqueous sodium hydroxide (15 mL)

-

Benzyltriethylammonium chloride (BTEAC) (0.23 g, 1 mmol)

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine styrene and BTEAC in 15 mL of chloroform.

-

Cool the mixture in an ice bath and begin vigorous stirring.

-

Slowly add 15 mL of 50% aqueous sodium hydroxide from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Dilute the reaction mixture with 30 mL of water and transfer to a separatory funnel.

-

Separate the organic layer, wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the chloroform by distillation.

-

The product, 1,1-dichloro-2-phenylcyclopropane, can be purified by vacuum distillation.

Visualizing the Process: Diagrams and Workflows

Signaling Pathway: The Catalytic Cycle

Caption: Mechanism of Cationic Phase Transfer Catalysis.

Experimental Workflow

Caption: General Experimental Workflow for a PTC Reaction.

Logical Relationships: Catalyst Structure and Activity

Caption: Relationship between Catalyst Structure and Activity.

References

Benzyltriethylammonium Bromide: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethylammonium bromide (BTEAB), a quaternary ammonium (B1175870) salt, has emerged as a versatile and efficient phase transfer catalyst (PTC) in modern organic synthesis. Its ability to facilitate reactions between reactants in immiscible phases has made it an invaluable tool for enhancing reaction rates, improving yields, and enabling transformations that would otherwise be sluggish or impractical. This in-depth technical guide provides a comprehensive overview of BTEAB, including its physicochemical properties, mechanism of action as a phase transfer catalyst, and detailed experimental protocols for its application in key organic transformations, with a particular focus on ether synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₂BrN | |

| Molecular Weight | 272.23 g/mol | |

| CAS Number | 5197-95-5 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 190-195 °C (decomposes) | |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | |

| Hygroscopicity | Hygroscopic |

The Role of this compound in Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous phase and an organic phase. BTEAB, with its quaternary ammonium structure, possesses both hydrophilic (the charged nitrogen head) and lipophilic (the benzyl (B1604629) and ethyl groups) characteristics. This amphiphilic nature allows it to act as a "shuttle," transporting a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate can occur.

The general mechanism of phase transfer catalysis using BTEAB can be visualized as a cyclic process:

In this diagram, Q⁺ represents the benzyltriethylammonium cation. The catalyst transports the nucleophile (Nu⁻) from the aqueous phase to the organic phase, where it reacts with the substrate (R-X) to form the product (R-Nu). The catalyst is then regenerated and returns to the aqueous phase to continue the cycle.

Experimental Protocols

Synthesis of this compound

For researchers who wish to synthesize BTEAB in-house, a general and reliable procedure is provided below.

Reaction:

Materials:

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

Procedure:

-

Dissolve benzyl bromide (1.0 equivalent) in anhydrous THF.

-

To this solution, add triethylamine (1.1 equivalents) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours. A white precipitate of this compound will form.

-

Cool the suspension in an ice bath and filter the solid product.

-

Wash the filter cake with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of BTEAB:

Williamson Ether Synthesis using Phase Transfer Catalysis: A Representative Protocol

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. The use of a phase transfer catalyst like BTEAB can significantly improve the efficiency of this reaction, especially when one of the reactants is a salt. Below is a detailed protocol for the synthesis of 4-ethylanisole (B128215) from 4-ethylphenol (B45693) and methyl iodide, which serves as a representative example of a BTEAB-catalyzed etherification. While this specific protocol utilizes tetrabutylammonium (B224687) bromide (TBAB), the procedure is directly adaptable for BTEAB, given their similar function as quaternary ammonium phase transfer catalysts.

Reaction:

Materials:

-

4-Ethylphenol

-

Methyl iodide

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 25% w/v)

-

This compound (BTEAB) or Tetrabutylammonium bromide (TBAB)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-ethylphenol (1.0 equivalent), the sodium hydroxide solution (1.5 equivalents), and a catalytic amount of BTEAB (e.g., 0.05 equivalents).

-

Addition of Alkylating Agent: Add methyl iodide (1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 4-ethylanisole.

The experimental workflow for this Williamson ether synthesis is depicted below:

Comparison with Other Phase Transfer Catalysts

The choice of a phase transfer catalyst can significantly impact the outcome of a reaction. While BTEAB is a highly effective catalyst, its performance relative to other common PTCs, such as Tetrabutylammonium Bromide (TBAB), can vary depending on the specific reaction conditions and substrates.

| Catalyst | Structure | Key Features |

| This compound (BTEAB) | [C₆H₅CH₂N(C₂H₅)₃]⁺Br⁻ | - Good balance of hydrophilic and lipophilic properties. - Generally lower cost compared to larger tetraalkylammonium salts. |

| Tetrabutylammonium Bromide (TBAB) | [(C₄H₉)₄N]⁺Br⁻ | - Highly lipophilic due to the four butyl chains. - Often exhibits higher catalytic activity in nonpolar organic solvents. |